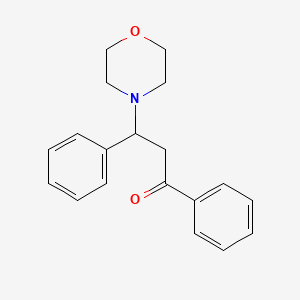
3-(Morpholin-4-yl)-1,3-diphenylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Morpholin-4-yl)-1,3-diphenylpropan-1-one is an organic compound that features a morpholine ring attached to a diphenylpropanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Morpholin-4-yl)-1,3-diphenylpropan-1-one typically involves the reaction of morpholine with a suitable diphenylpropanone precursor. One common method involves the Michael addition of morpholine to an α,β-unsaturated ketone, followed by subsequent cyclization and purification steps . The reaction conditions often require a solvent such as dichloromethane or acetone, and the reaction is typically carried out at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the industrial methods may include steps for the recovery and recycling of solvents and reagents to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-(Morpholin-4-yl)-1,3-diphenylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of morpholine derivatives with different functional groups .
Scientific Research Applications
3-(Morpholin-4-yl)-1,3-diphenylpropan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(Morpholin-4-yl)-1,3-diphenylpropan-1-one involves its interaction with specific molecular targets. The morpholine ring can form hydrogen bonds with amino acid residues in proteins, leading to inhibition or activation of enzymatic activity. Additionally, the diphenylpropanone backbone can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-(N-morpholino)propanesulfonic acid (MOPS): A buffering agent used in biological and biochemical research.
3-(Morpholin-4-yl)propane-2,3-dione: Known for its antibacterial and antifungal properties.
Uniqueness
3-(Morpholin-4-yl)-1,3-diphenylpropan-1-one is unique due to its combination of a morpholine ring and a diphenylpropanone backbone, which allows it to participate in a wide range of chemical reactions and applications. Its structural features provide versatility in binding to various molecular targets, making it valuable in both research and industrial applications .
Properties
CAS No. |
5509-82-0 |
|---|---|
Molecular Formula |
C19H21NO2 |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
3-morpholin-4-yl-1,3-diphenylpropan-1-one |
InChI |
InChI=1S/C19H21NO2/c21-19(17-9-5-2-6-10-17)15-18(16-7-3-1-4-8-16)20-11-13-22-14-12-20/h1-10,18H,11-15H2 |
InChI Key |
PSONCHPWSNITBC-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(CC(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


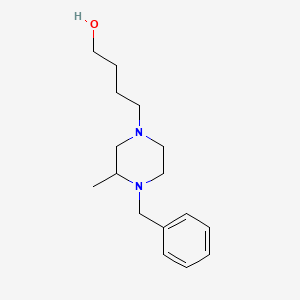
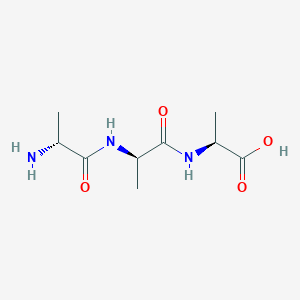
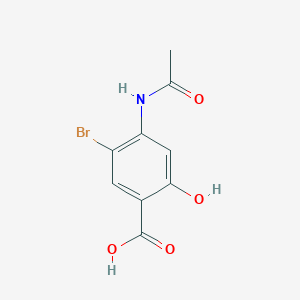
![4-[(E)-(3,4-dimethoxyphenyl)methyleneamino]phenol](/img/structure/B14724269.png)
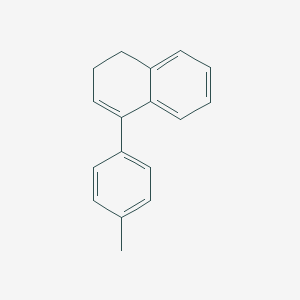
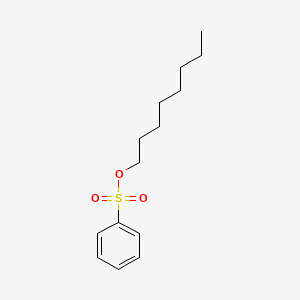
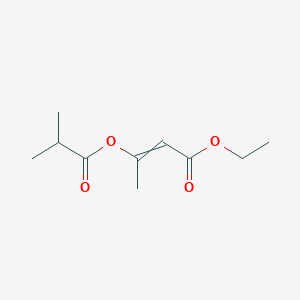
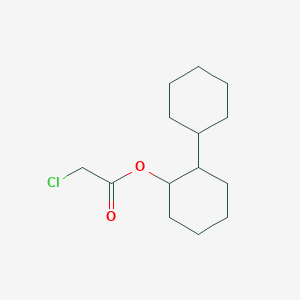
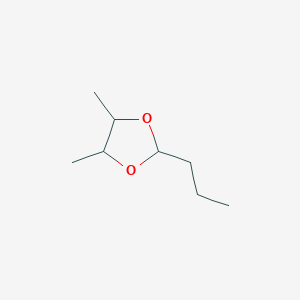
![1-[(2-Chlorophenyl)methyl]-1,1-dimethylhydrazin-1-ium chloride](/img/structure/B14724297.png)
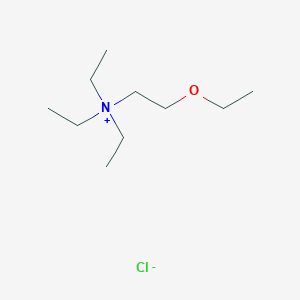
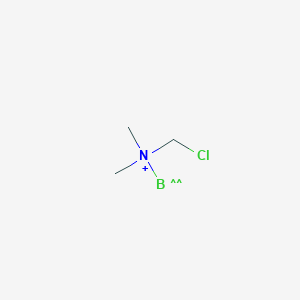
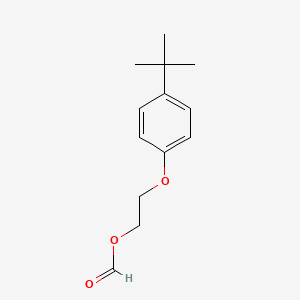
![[2-Bromo-1-(6-bromo-1,3-benzodioxol-5-yl)propyl] 2-methylpropanoate](/img/structure/B14724325.png)
